molecular formula C23H26N2O5 B6349761 8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-35-8

8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6349761
CAS RN: 1326810-35-8
M. Wt: 410.5 g/mol
InChI Key: XZSSFGJVSDIJNU-UHFFFAOYSA-N
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Description

The compound “4-(3-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid” is a chemical compound with potential therapeutic applications. Another related compound is “4-Acetyl-8-benzyl-4,8-diaza-1-thiaspiro[4.5]decane-3-carboxylic acid hydrochloride” with a molecular weight of 370.9 .


Molecular Structure Analysis

The InChI code for “4-Acetyl-8-benzyl-4,8-diaza-1-thiaspiro[4.5]decane-3-carboxylic acid hydrochloride” is 1S/C17H22N2O3S.ClH/c1-13(20)19-15(16(21)22)12-23-17(19)7-9-18(10-8-17)11-14-5-3-2-4-6-14;/h2-6,15H,7-12H2,1H3,(H,21,22);1H .


Physical And Chemical Properties Analysis

The “4-Acetyl-8-benzyl-4,8-diaza-1-thiaspiro[4.5]decane-3-carboxylic acid hydrochloride” has a boiling point of 251-253 degrees . It’s a solid at ambient temperature .

Scientific Research Applications

8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-HIV activities. It has also been studied for its potential to reduce the risk of cardiovascular diseases, such as atherosclerosis. Additionally, 8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acidethoxybenzoyl-1-oxaspiro[4.5]decane-3-carboxylic acid has been studied for its potential to inhibit the growth of certain bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Mechanism of Action

The mechanism of action of 8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acidethoxybenzoyl-1-oxaspiro[4.5]decane-3-carboxylic acid is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, it has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are pro-inflammatory mediators.
Biochemical and Physiological Effects
8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been found to have several biochemical and physiological effects. It has been found to reduce inflammation, reduce tumor growth, and inhibit the growth of certain bacteria. Additionally, it has been found to reduce the risk of cardiovascular diseases, such as atherosclerosis, and to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX).

Advantages and Limitations for Lab Experiments

The use of 8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acidethoxybenzoyl-1-oxaspiro[4.5]decane-3-carboxylic acid in laboratory experiments has several advantages and limitations. One advantage is that it is a relatively inexpensive compound and is relatively easy to synthesize. Additionally, it has been found to have several biochemical and physiological effects, which makes it a useful tool for studying these effects. One limitation is that the mechanism of action of 8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acidethoxybenzoyl-1-oxaspiro[4.5]decane-3-carboxylic acid is not yet fully understood, which can make it difficult to accurately interpret the results of experiments using this compound.

Future Directions

There are several potential future directions for 8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acidethoxybenzoyl-1-oxaspiro[4.5]decane-3-carboxylic acid. One potential future direction is to further study the mechanism of action of this compound. Additionally, further research could be done to explore the potential therapeutic applications of 8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acidethoxybenzoyl-1-oxaspiro[4.5]decane-3-carboxylic acid. Additionally, further research could be done to explore the potential of this compound to inhibit the growth of certain bacteria, as well as to further study its potential to reduce the risk of cardiovascular diseases. Finally, further research could be done to explore the potential of this compound to be used as a drug delivery system.

Synthesis Methods

8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can be synthesized from the reaction of 3-methoxybenzoyl chloride and 8-benzyl-1-oxaspiro[4.5]decane-3-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction yields an 8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acidethoxybenzoyl-1-oxaspiro[4.5]decane-3-carboxylic acid in high yields.

Safety and Hazards

The “4-Acetyl-8-benzyl-4,8-diaza-1-thiaspiro[4.5]decane-3-carboxylic acid hydrochloride” has several hazard statements including H302, H312, H315, H319, H332, and H335 . The precautionary statements include P271, P280, and P261 .

properties

IUPAC Name

8-benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-29-19-9-5-8-18(14-19)21(26)25-20(22(27)28)16-30-23(25)10-12-24(13-11-23)15-17-6-3-2-4-7-17/h2-9,14,20H,10-13,15-16H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSSFGJVSDIJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2C(COC23CCN(CC3)CC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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